N-Acetyl-2-deoxy-2-amino-galactose

Description

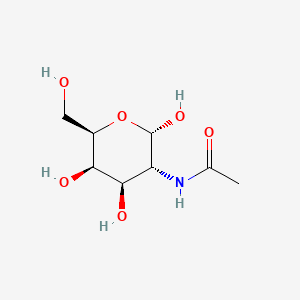

N-Acetyl-2-deoxy-2-amino-galactose contains a Tn antigen motif and is often attached to a Ser/Thr aglycon.

The N-acetyl derivative of galactosamine.

Properties

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-CBQIKETKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884733 | |

| Record name | .alpha.-D-Galactopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylgalactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14215-68-0, 1811-31-0 | |

| Record name | N-Acetyl-α-D-galactosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14215-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-N-Acetyl-D-galactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014215680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-N-Acetyl-D-galactosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03567 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .alpha.-D-Galactopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .alpha.-D-Galactopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14215-68-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-N-ACETYL-D-GALACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00C01APN10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylgalactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 - 173 °C | |

| Record name | N-Acetylgalactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Biological functions of N-Acetyl-D-galactosamine in cellular communication.

An In-depth Technical Guide on the Biological Functions of N-Acetyl-D-galactosamine in Cellular Communication

Abstract

N-Acetyl-D-galactosamine (GalNAc) is a pivotal monosaccharide in cellular biology, acting as a critical mediator in a vast array of cell communication processes. Its significance extends from initiating protein glycosylation to serving as a recognition motif for specific cell surface receptors, thereby influencing protein localization, stability, and function. This guide provides a comprehensive overview of the multifaceted roles of GalNAc, with a particular focus on its function in O-linked glycosylation, its recognition by lectins and receptors, and the implications of these interactions in health and disease. We will delve into the enzymatic machinery responsible for GalNAc conjugation, explore its impact on key signaling pathways, and discuss its emerging role as a powerful tool in targeted drug delivery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of GalNAc-mediated cellular communication.

The Central Role of GalNAc in Mucin-Type O-Glycosylation

The journey of many secreted and membrane-bound proteins begins with the attachment of GalNAc to a serine or threonine residue, a process known as mucin-type O-glycosylation. This initial step is catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (GALNTs), which are located in the Golgi apparatus. The precise site of GalNAc attachment is determined by the specific GALNT isoform, with over 20 identified in humans, each exhibiting distinct substrate specificities. This initial GalNAc residue can then be extended with other monosaccharides, such as galactose and sialic acid, to form complex O-glycan structures.

The presence and structure of these O-glycans profoundly influence the protein's properties. They can affect protein folding, stability, and trafficking, and can also create or mask binding sites for other proteins. For instance, the dense O-glycosylation of mucins, large glycoproteins found on cell surfaces and in secretions, is crucial for their protective and lubricating functions.

Experimental Protocol: In Vitro Glycosylation Assay to Determine GALNT Activity

This protocol outlines a method to assess the activity of a specific GALNT isoform on a peptide substrate.

Materials:

-

Recombinant human GALNT enzyme

-

Peptide substrate with potential O-glycosylation sites

-

UDP-[³H]GalNAc (radiolabeled sugar donor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl₂)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, peptide substrate, and recombinant GALNT enzyme.

-

Initiate the reaction by adding UDP-[³H]GalNAc.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a quenching solution (e.g., 0.1 M HCl).

-

Separate the radiolabeled glycopeptide from the unreacted UDP-[³H]GalNAc using a suitable method, such as C18 solid-phase extraction.

-

Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the GALNT activity.

Data Analysis:

Compare the radioactivity counts of the experimental samples to those of negative controls (e.g., reactions without enzyme or without peptide substrate) to determine the specific activity of the GALNT enzyme.

Caption: Workflow for an in vitro GALNT activity assay.

GalNAc as a Recognition Ligand: The Asialoglycoprotein Receptor (ASGPR)

One of the most well-characterized roles of terminal GalNAc residues in cellular communication is their recognition by the asialoglycoprotein receptor (ASGPR), also known as the Ashwell-Morell receptor. The ASGPR is a C-type lectin receptor predominantly expressed on the surface of hepatocytes. Its primary function is to bind and internalize circulating glycoproteins that have exposed terminal galactose or GalNAc residues, leading to their lysosomal degradation. This mechanism is crucial for the clearance of desialylated (aged) glycoproteins from the bloodstream.

The high affinity and specificity of the ASGPR for GalNAc have been harnessed for targeted drug delivery. By conjugating therapeutic agents, such as small interfering RNAs (siRNAs) or antisense oligonucleotides, to GalNAc ligands, these molecules can be efficiently delivered to hepatocytes. This approach has revolutionized the treatment of various liver diseases.

Signaling Pathway: ASGPR-Mediated Endocytosis

Caption: ASGPR-mediated endocytosis of a GalNAc-conjugated therapeutic.

Aberrant GalNAc Glycosylation in Cancer

Alterations in protein glycosylation are a hallmark of cancer. Specifically, changes in the expression and activity of GALNTs can lead to aberrant O-glycosylation patterns on the cell surface. These changes can result in the expression of truncated O-glycans, such as the Tn antigen (a single GalNAc residue attached to a serine or threonine) and the sialyl-Tn antigen. The appearance of these neoantigens is associated with tumor progression, metastasis, and poor prognosis in various cancers.

These aberrant glycans can disrupt normal cell adhesion, promote immune evasion, and activate signaling pathways that drive cancer cell growth and survival. For example, the Tn antigen can interact with galectins, a family of carbohydrate-binding proteins, to promote tumor cell aggregation and metastasis.

Experimental Workflow: Lectin Staining to Detect Aberrant Glycosylation

Lectin histochemistry is a widely used technique to visualize altered glycan structures in tissue samples.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Biotinylated lectin specific for the Tn antigen (e.g., from Vicia villosa)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB (3,3'-diaminobenzidine) substrate

-

Hematoxylin counterstain

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval if necessary.

-

Block endogenous peroxidase activity.

-

Incubate the sections with the biotinylated lectin.

-

Wash the sections to remove unbound lectin.

-

Incubate with streptavidin-HRP conjugate.

-

Wash the sections.

-

Develop the color reaction with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the sections.

Data Analysis:

Examine the stained tissue sections under a microscope. The intensity and distribution of the brown DAB stain indicate the presence and localization of the Tn antigen.

Caption: Workflow for lectin histochemistry to detect the Tn antigen.

Summary and Future Directions

N-Acetyl-D-galactosamine is a fundamental player in cellular communication, with its roles ranging from the initiation of protein glycosylation to mediating targeted drug uptake. The diverse family of GALNTs ensures a high degree of regulation in O-glycosylation, and the specific recognition of GalNAc by receptors like the ASGPR highlights its importance in physiological and pathological processes. The aberrant glycosylation patterns observed in cancer underscore the potential of GalNAc-related structures as diagnostic markers and therapeutic targets.

Future research in this field will likely focus on elucidating the specific functions of individual GALNT isoforms, developing more sophisticated GalNAc-based drug delivery systems, and exploring the therapeutic potential of targeting aberrant glycosylation in cancer and other diseases. A deeper understanding of the intricate language of GalNAc-mediated cellular communication will undoubtedly open new avenues for therapeutic intervention.

References

-

Brockhausen I. Mucin-type O-glycans in human health and disease. Biochim Biophys Acta. 2006;1760(4):538-559. [Link]

-

Kato K, et al. Polypeptide N-acetylgalactosaminyltransferase-13 (GALNT13) is a new marker for poor prognosis in neuroblastoma. Anticancer Res. 2012;32(11):4899-4908. [Link]

-

Ashwell G, Morell AG. The role of surface carbohydrates in the hepatic recognition and transport of circulating glycoproteins. Adv Enzymol Relat Areas Mol Biol. 1974;41:99-128. [Link]

-

SPIESS M. The asialoglycoprotein receptor: a model for endocytic transport receptors. Biochemistry. 1990;29(43):10009-10018. [Link]

-

Springer AD, Dowdy SF. GalNAc-siRNA Conjugates: A Novel Platform for Hepatocyte-Specific Gene Silencing. Nucleic Acid Ther. 2018;28(3):189-193. [Link]

-

Pinho SS, Reis CA. Glycosylation in cancer: mechanisms and clinical implications. Nat Rev Cancer. 2015;15(9):540-555. [Link]

An In-depth Technical Guide on the Core Role of GalNAc in Protein O-Glycosylation Pathways

This guide provides a comprehensive overview of the pivotal role of N-acetylgalactosamine (GalNAc) in initiating and shaping mucin-type O-glycosylation, a critical post-translational modification. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular machinery, regulatory mechanisms, and profound biological implications of this fundamental process.

Introduction: The Significance of Mucin-Type O-Glycosylation

Protein glycosylation, the enzymatic addition of sugar moieties (glycans) to proteins, is a ubiquitous post-translational modification that profoundly expands the functional capacity of the proteome.[1][2] Among the various types of glycosylation, O-linked glycosylation, specifically the mucin-type initiated by GalNAc, is one of the most abundant and complex.[2][3][4] This process involves the attachment of a GalNAc sugar to the hydroxyl group of serine (Ser) or threonine (Thr) residues on a polypeptide chain.[1][5]

These O-glycans are not mere decorations; they are integral to a vast array of biological processes. They influence protein folding, stability, and transport, and are crucial for cell-cell and cell-matrix interactions, immune responses, and host-pathogen interactions.[6][7][8] Consequently, dysregulation of O-glycosylation is implicated in numerous diseases, including cancer, inflammatory disorders, and congenital disorders of glycosylation.[2][6][9]

The Initiation Step: A Symphony of Polypeptide GalNAc-Transferases (ppGalNAc-Ts)

The journey of mucin-type O-glycosylation begins in the Golgi apparatus with the transfer of GalNAc from a donor substrate, UDP-GalNAc, to Ser or Thr residues of a protein.[5][10] This inaugural step is catalyzed by a large and highly conserved family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts or GALNTs).[3][5][11] In humans, this family comprises 20 distinct isoforms, each with unique yet sometimes overlapping substrate specificities and tissue-specific expression patterns.[3][11][12][13][14]

The sheer number of ppGalNAc-T isoforms underscores the complexity and fine-tuned regulation of O-glycosylation initiation. The specific isoform(s) present in a cell dictate which proteins are glycosylated and at which specific sites.[3] This enzymatic family can be broadly categorized based on their substrate preferences: some isoforms act as "pioneer" enzymes, initiating glycosylation on naked polypeptide chains, while others prefer to add GalNAc to sites adjacent to existing O-glycans, a process facilitated by their lectin domains.[11][13] This hierarchical action ensures the correct density and pattern of O-glycosylation on heavily glycosylated proteins like mucins.[13]

The "GALA" Pathway: A Controversial Regulatory Mechanism

A proposed mechanism for regulating the activity of ppGalNAc-Ts is the GalNAc-T Activation (GALA) pathway.[15] This pathway suggests that upon certain stimuli, such as growth factor signaling, ppGalNAc-Ts can be relocated from the Golgi apparatus to the endoplasmic reticulum (ER).[15][16][17][18] This retrograde transport is thought to be driven by the activation of the Src kinase.[15][16][17] The relocation to the ER would expose the enzymes to a different set of substrates, thereby altering the cellular O-glycoproteome and potentially contributing to the aberrant glycosylation patterns seen in cancer, such as the increased expression of the Tn antigen.[15][17] However, it is important to note that the GALA pathway has been a subject of scientific debate, with some studies unable to reproduce the initial findings of growth factor-induced relocation of GalNAc-Ts.[19]

Elongation and Termination: Building Diversity from a Simple Core

The initial GalNAc residue, known as the Tn antigen (GalNAcα1-O-Ser/Thr), is the foundation upon which a diverse array of O-glycan structures are built.[17][20] This simple core can be elongated and branched through the sequential addition of other monosaccharides, including galactose (Gal), N-acetylglucosamine (GlcNAc), fucose (Fuc), and sialic acid.[5][6] This process, occurring in the Golgi, is carried out by a series of specific glycosyltransferases.[10]

The synthesis of different core structures is a critical branching point in the O-glycosylation pathway. For instance, the addition of a galactose residue to the Tn antigen by core 1 β3-galactosyltransferase (C1GalT1), also known as T-synthase, forms the Core 1 structure (Galβ1-3GalNAcα1-O-Ser/Thr), or T antigen.[20][21] This is a common precursor for many more complex O-glycans.[21][22] From Core 1, further branching can occur, such as the addition of GlcNAc by Core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT) to form the Core 2 structure.[20][21] To date, eight major core structures have been identified, each serving as a scaffold for further elongation and termination reactions that generate the immense diversity of O-glycans found in nature.[6]

The Gatekeeper: The Essential Role of the Cosmc Chaperone

The activity of a key enzyme in the O-glycosylation pathway, the T-synthase (C1GalT1), is critically dependent on a unique molecular chaperone called Cosmc.[22][23][24][25] Cosmc is an ER-localized chaperone that is essential for the proper folding and stability of the T-synthase.[23][24][25] In the absence of functional Cosmc, the T-synthase misfolds, aggregates, and is subsequently degraded by the proteasome.[23][24] This leads to a block in the extension of the Tn antigen and results in the accumulation of truncated O-glycans, a hallmark of certain diseases.[23][24]

Mutations in the X-linked Cosmc gene can lead to a rare autoimmune disorder known as Tn syndrome.[22][24] The specificity of Cosmc for T-synthase highlights a crucial control point in the biosynthesis of a major class of O-glycans and underscores the importance of proper protein folding in the ER for correct glycosylation in the Golgi.[24][25]

Functional Consequences of O-GalNAc Glycosylation

The diverse structures of O-glycans translate into a wide range of biological functions. Some of the key roles include:

-

Protein Stability and Conformation: Dense clusters of O-glycans on mucins create a rigid, extended structure that protects the underlying polypeptide from proteolysis and contributes to the formation of protective mucus barriers.[4][6][7]

-

Cell Adhesion and Recognition: O-glycans on cell surface proteins mediate cell-cell and cell-extracellular matrix interactions. For example, specific O-glycan structures on selectin ligands are essential for leukocyte trafficking during an immune response.[6]

-

Modulation of Receptor Activity: O-glycosylation can influence the activity of signaling receptors. For instance, O-glycans on the low-density lipoprotein (LDL) receptor are thought to help project the ligand-binding domain from the cell surface.[6]

-

Immune System Regulation: O-glycans are crucial for the maturation and activation of immune cells and play a role in distinguishing self from non-self.[7] Terminal sugars on O-glycans, such as those that form the ABO blood group antigens, are critical for immune recognition.[6]

-

Host-Pathogen Interactions: Many viruses and bacteria utilize host cell surface O-glycans as receptors for attachment and entry.[7]

O-Glycosylation in Disease

Given the fundamental roles of O-glycans, it is not surprising that alterations in O-glycosylation are associated with a wide range of human diseases.

-

Cancer: Aberrant O-glycosylation is a hallmark of many cancers.[6][9] This often involves the expression of truncated O-glycans, such as the Tn and sialyl-Tn antigens, due to incomplete synthesis.[20] These altered glycans can promote tumor progression, metastasis, and immune evasion.[6][7]

-

Congenital Disorders of Glycosylation (CDGs): These are a group of rare genetic disorders caused by defects in the glycosylation machinery.[9][26][27][28][29] Several CDGs are specifically linked to defects in O-glycosylation pathways, leading to a wide range of clinical manifestations.[27][29]

-

Inflammatory and Autoimmune Diseases: Dysregulated O-glycosylation can contribute to chronic inflammation and autoimmunity. For example, defects in O-glycosylation of IgA1 are implicated in IgA nephropathy.[22]

-

Infectious Diseases: As mentioned, many pathogens exploit host O-glycans for infection. Understanding these interactions is crucial for developing new anti-infective therapies.

Methodologies for Studying O-Glycosylation

The study of O-glycosylation, or O-glycoproteomics, presents significant analytical challenges due to the heterogeneity of glycan structures and the lack of a simple consensus sequence for glycosylation sites.[4][30][31][32][33] A multi-pronged approach is often necessary to fully characterize O-glycoproteins.

Mass Spectrometry-Based O-Glycoproteomics

Mass spectrometry (MS) is the cornerstone of modern O-glycoproteomics.[34][35] Various MS-based strategies are employed to identify O-glycan structures, determine their attachment sites, and quantify changes in glycosylation.[30][34]

Experimental Protocol: Bottom-Up O-Glycoproteomics Workflow

-

Protein Extraction and Digestion:

-

Extract proteins from cells or tissues of interest.

-

Reduce and alkylate cysteine residues to break disulfide bonds.

-

Digest the proteins into smaller peptides using a protease such as trypsin.[36]

-

-

O-Glycopeptide Enrichment:

-

LC-MS/MS Analysis:

-

Separate the enriched glycopeptides using liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).[34][36]

-

The mass spectrometer will determine the mass-to-charge ratio of the intact glycopeptides (MS1) and then fragment them to obtain sequence information and identify the glycan composition and attachment site (MS2).[36]

-

-

Data Analysis:

Lectin-Based Detection Methods

Lectins are proteins that bind to specific carbohydrate structures. They are invaluable tools for detecting and characterizing O-glycans.[38]

Experimental Protocol: Lectin Blotting

-

Protein Separation and Transfer:

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[39]

-

-

Blocking:

-

Incubate the membrane with a blocking solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific binding of the lectin.[39]

-

-

Lectin Incubation:

-

Incubate the membrane with a biotinylated or fluorescently labeled lectin that recognizes the O-glycan structure of interest (e.g., Vicia villosa agglutinin for the Tn antigen).[39]

-

-

Detection:

Table 1: Common Lectins Used in O-Glycan Analysis

| Lectin | Abbreviation | Primary Sugar Specificity |

| Arachis hypogaea (Peanut) Agglutinin | PNA | Galβ1-3GalNAc (Core 1) |

| Vicia villosa Agglutinin | VVA | GalNAcα1-O-Ser/Thr (Tn antigen) |

| Salvia sclarea Agglutinin | SSA | Sialyl-Tn |

| Helix pomatia Agglutinin | HPA | α-GalNAc |

| Jacalin | Galβ1-3GalNAc (Core 1) |

This table provides a selection of commonly used lectins and their primary binding specificities.[24][40]

Visualization of Key Pathways and Workflows

Diagram 1: Mucin-Type O-Glycosylation Pathway

Caption: Biosynthesis of mucin-type O-glycans.

Diagram 2: Experimental Workflow for O-Glycoproteomics

Caption: A typical bottom-up O-glycoproteomics workflow.

Conclusion and Future Perspectives

The initiation of O-glycosylation by the addition of GalNAc is a fundamental biological process with far-reaching implications for cellular function and human health. The large family of ppGalNAc-T enzymes provides a sophisticated mechanism for tightly regulating this process, while the subsequent elongation and branching steps generate a vast diversity of O-glycan structures. Aberrations in this pathway are a common feature of many diseases, making the enzymes and resulting glycan structures attractive targets for diagnostics and therapeutics.

Future research will continue to unravel the specific roles of individual ppGalNAc-T isoforms and the complex interplay between them. Advances in analytical technologies, particularly mass spectrometry and single-cell glycomics, will provide unprecedented insights into the dynamic nature of the O-glycoproteome in both health and disease. This deeper understanding will undoubtedly pave the way for novel therapeutic strategies that target the O-glycosylation machinery to combat a wide range of human pathologies.

References

-

Wang, Y., Ju, T., & Cummings, R. D. (2010). Regulation of protein O-glycosylation by the endoplasmic reticulum–localized molecular chaperone Cosmc. Journal of Biological Chemistry, 285(38), 29889-29897. [Link]

-

Wikipedia. (n.d.). O-linked glycosylation. [Link]

-

Bard, F., & Chia, J. (2019). The GalNAc-T Activation (GALA) Pathway: Drivers and markers. Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(6), 1035-1039. [Link]

-

Ju, T., Aryal, R. P., & Cummings, R. D. (2010). Cosmc is an essential chaperone for correct protein O-glycosylation. Proceedings of the National Academy of Sciences, 107(20), 9228-9233. [Link]

-

Creative Biolabs. (n.d.). Biosynthesis of O-linked Glycoproteins. [Link]

-

Ju, T., & Cummings, R. D. (2002). A unique molecular chaperone Cosmc required for activity of the mammalian core 1 β3-galactosyltransferase. Proceedings of the National Academy of Sciences, 99(26), 16613-16618. [Link]

-

ResearchGate. (n.d.). Pathways of O-glycan biosynthesis. [Link]

-

Schjoldager, K. T., Dabelsteen, S., & Clausen, H. (2020). O-glycan initiation directs distinct biological pathways and controls epithelial differentiation. The EMBO Journal, 39(9), e103964. [Link]

-

Wikipedia. (n.d.). O-GlcNAc. [Link]

-

Kolarich, D., Jensen, P. H., Altmann, F., & Packer, N. H. (2006). Protein O-glycosylation analysis. Biological Chemistry, 387(10-11), 1289-1297. [Link]

-

University of Delaware. (n.d.). Biosynthesis of O-linked glycoproteins. [Link]

-

Ju, T., Aryal, R. P., & Cummings, R. D. (2010). Cosmc is an essential chaperone for correct protein O-glycosylation. Proceedings of the National Academy of Sciences, 107(20), 9228-9233. [Link]

-

Ju, T., Aryal, R. P., & Cummings, R. D. (2010). Cosmc is an essential chaperone for correct protein O-glycosylation. Science Signaling, 3(122), pe19. [Link]

-

Kolarich, D., Jensen, P. H., Altmann, F., & Packer, N. H. (2006). Protein O-glycosylation analysis. Biological Chemistry, 387(10-11), 1289-1297. [Link]

-

Reily, C., Stewart, T. J., Renfrow, M. B., & Novak, J. (2019). Current Methods for the Characterization of O-Glycans. Journal of Proteome Research, 18(6), 2191-2205. [Link]

-

Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology. 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Chapter 9, O-GalNAc Glycans. [Link]

-

Alpha Lifetech Inc. (n.d.). Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways. [Link]

-

GlycanAge. (2024). O-linked Glycosylation Explained. [Link]

-

Bard, F., & Chia, J. (2019). The GalNAc-T Activation (GALA) Pathway: Drivers and markers. Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(6), 1035-1039. [Link]

-

Bard, F., & Chia, J. (2018). The GalNAc-T Activation (GALA) Pathway: Drivers and Markers. bioRxiv. [Link]

-

Pinho, S. S., & Reis, C. A. (2015). The role of O-glycosylation in human disease. Expert Review of Molecular Diagnostics, 15(6), 805-820. [Link]

-

Lira-Navarrete, E., & Hurtado-Guerrero, R. (2018). Polypeptide GalNAc-Ts: from redundancy to specificity. Current Opinion in Structural Biology, 50, 36-44. [Link]

-

Wikipedia. (n.d.). GalNAc-T activation pathway. [Link]

-

Schjoldager, K. T., & Clausen, H. (2022). Recent advances in demystifying O-glycosylation in health and disease. FEBS Letters, 596(17), 2189-2207. [Link]

-

Gill, D. J., Chia, J., & Bard, F. (2017). The GalNAc-T Activation Pathway (GALA) is not a general mechanism for regulating mucin-type O-glycosylation. PLoS ONE, 12(1), e0170255. [Link]

-

Narimatsu, Y., & Wandall, H. H. (2021). Lectin blotting. In Glycoscience Protocols (pp. 1-7). Humana, New York, NY. [Link]

-

Gerken, T. A., Jamison, O., & Perrine, C. L. (2011). Polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) isozyme surface charge governs charge substrate preferences to modulate mucin type O-glycosylation. Journal of Biological Chemistry, 286(44), 38625-38638. [Link]

-

Zhang, Y., Chen, Y., & Wang, L. (2022). A Sweet Warning: Mucin-Type O-Glycans in Cancer. International Journal of Molecular Sciences, 23(19), 11295. [Link]

-

Brockhausen, I. (2014). Functional Roles of O-Glycosylation. International Journal of Molecular Sciences, 15(9), 15526-15557. [Link]

-

Narimatsu, Y., & Wandall, H. H. (2021). Histochemical analysis of cell surface glycans by lectin. In Glycoscience Protocols (pp. 1-9). Humana, New York, NY. [Link]

-

Creative Biolabs. (2023). O-Glycan Analysis: Understanding the Importance of Glycosylation in Protein Function. [Link]

-

Loke, C. M., Tey, B. T., & Hashim, O. H. (2010). An improved lectin-based method for the detection of mucin-type O-glycans in biological samples. Analyst, 135(8), 2050-2055. [Link]

-

Riley, N. M., & Steentoft, C. (2024). Mass Spectrometry Strategies for O-Glycoproteomics. International Journal of Molecular Sciences, 25(5), 2697. [Link]

-

Kato, K., & Igarashi, Y. (2021). Polypeptide N-acetylgalactosaminyltransferase-Associated Phenotypes in Mammals. Molecules, 26(18), 5504. [Link]

-

Ten Hagen, K. G., Fritz, T. A., & Tabak, L. A. (2003). All in the family: the UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases. Glycobiology, 13(1), 1R-16R. [Link]

-

Wang, J., Onigbinde, S., Purba, W., Nwaiwu, J., & Mechref, Y. (2024). O-Glycoproteomics Sample Preparation and Analysis Using nanoHPLC and Tandem MS. Methods in Molecular Biology, 2762, 281-290. [Link]

-

Riley, N. M., & Steentoft, C. (2021). O-Glycoproteomics: Methods, Challenges, and New Opportunities. Chemical Reviews, 121(12), 7507-7541. [Link]

-

Kato, K., & Igarashi, Y. (2021). Polypeptide N-acetylgalactosaminyltransferase-Associated Phenotypes in Mammals. Molecules, 26(18), 5504. [Link]

-

Loke, C. M., Tey, B. T., & Hashim, O. H. (2010). An improved lectin-based method for the detection of mucin-type O-glycans in biological samples. Analyst, 135(8), 2050-2055. [Link]

-

Freeze, H. H., & Ng, B. G. (2011). Perspectives on Glycosylation and its Congenital Disorders. Trends in Molecular Medicine, 17(9), 487-496. [Link]

-

CDG Hub. (n.d.). Disorders of O-linked Glycosylation. [Link]

-

Scott, K., & Maroofian, R. (2017). Congenital disorders of glycosylation. Translational Pediatrics, 6(4), 283-294. [Link]

-

Jaeken, J., & Peanne, R. (2017). Congenital disorders of glycosylation. part ii. defects of protein o-glycosylation. Acta Biochimica Polonica, 64(3), 387-395. [Link]

-

Riley, N. M., & Steentoft, C. (2024). Chapter 6: O-Glycoproteomics: Methods, Challenges, and New Opportunities. In Glycosylation Engineering of Biopharmaceuticals (pp. 123-150). Royal Society of Chemistry. [Link]

Sources

- 1. Biosynthesis of O-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. O‐glycan initiation directs distinct biological pathways and controls epithelial differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. O-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

- 6. O-linked glycosylation - Wikipedia [en.wikipedia.org]

- 7. O-linked Glycosylation Explained | GlycanAge [glycanage.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. O-glycosylation [cryst.bbk.ac.uk]

- 11. Polypeptide GalNAc-Ts: from redundancy to specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polypeptide N-acetylgalactosaminyltransferase-Associated Phenotypes in Mammals | MDPI [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Polypeptide N-acetylgalactosaminyltransferase-Associated Phenotypes in Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GalNAc-T activation pathway - Wikipedia [en.wikipedia.org]

- 16. The GalNAc-T Activation (GALA) Pathway: Drivers and markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The GalNAc-T Activation (GALA) Pathway: Drivers and markers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. The GalNAc-T Activation Pathway (GALA) is not a general mechanism for regulating mucin-type O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways - Creative Proteomics [creative-proteomics.com]

- 22. pnas.org [pnas.org]

- 23. Regulation of protein O-glycosylation by the endoplasmic reticulum–localized molecular chaperone Cosmc - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cosmc is an essential chaperone for correct protein O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. Perspectives on Glycosylation and its Congenital Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cdghub.com [cdghub.com]

- 28. Congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. frontierspartnerships.org [frontierspartnerships.org]

- 30. Protein O-glycosylation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ovid.com [ovid.com]

- 32. What is O-Glycoproteomics? - Creative Proteomics [creative-proteomics.com]

- 33. mdpi.com [mdpi.com]

- 34. O-Glycosylation Site Occupancy Analysis - Creative Proteomics [creative-proteomics.com]

- 35. O-Glycan Analysis: Understanding the Importance of Glycosylation in Protein Function - Creative Proteomics Blog [creative-proteomics.com]

- 36. O-Glycoproteomics Sample Preparation and Analysis Using nanoHPLC and Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]

- 37. books.rsc.org [books.rsc.org]

- 38. vectorlabs.com [vectorlabs.com]

- 39. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 40. An improved lectin-based method for the detection of mucin-type O-glycans in biological samples - Analyst (RSC Publishing) [pubs.rsc.org]

A-Antigen Synthesis and Function: A Technical Guide to the Role of N-Acetyl-2-deoxy-2-amino-galactose

Introduction

The ABO blood group system, a cornerstone of transfusion medicine and immunology, is defined by the presence or absence of specific carbohydrate antigens on the surface of red blood cells and other tissues.[1][2] These antigens, designated A and B, are complex oligosaccharides whose immunodominant properties are determined by a single terminal sugar.[3] For the blood group A antigen, this critical determinant is N-Acetyl-2-deoxy-2-amino-galactose, commonly known as N-Acetylgalactosamine (GalNAc).[4][5]

This technical guide provides an in-depth exploration of the molecular genetics, biosynthesis, and clinical significance of the A antigen, with a specific focus on the pivotal role of its terminal GalNAc residue. We will examine the enzymatic machinery responsible for its synthesis, detail authoritative methodologies for its detection and characterization, and discuss its broader implications in disease and therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental biological marker.

Section 1: The Molecular and Genetic Basis of the A Antigen

The synthesis of the A antigen is a multi-step enzymatic process built upon a precursor structure known as the H antigen.[6][7] The genetic blueprint for this process resides in the ABO gene located on chromosome 9.[8]

The H Antigen Precursor

The H antigen is the foundational oligosaccharide for both A and B antigens.[7][9] Its synthesis is catalyzed by a fucosyltransferase, encoded by the FUT1 gene (H locus), which attaches a fucose sugar to a precursor carbohydrate chain.[10] Individuals who lack a functional FUT1 gene cannot produce the H antigen and exhibit the rare Bombay (hh) phenotype, meaning they phenotypically test as group O regardless of their ABO genetics because the substrate for the A and B enzymes is absent.[1]

The Role of A-Transferase and the ABO Gene

The ABO gene has three primary alleles: A, B, and O.[3] The 'A' allele encodes a specific glycosyltransferase, α-1,3-N-acetylgalactosaminyltransferase (A-transferase).[8][11] This enzyme's function is to transfer a GalNAc molecule from a donor substrate (UDP-GalNAc) to the terminal galactose of the H antigen.[12][13] This addition of N-Acetylgalactosamine creates the A antigen and defines the blood group A phenotype.[4][5]

In contrast, the 'B' allele encodes a galactosyltransferase that adds D-galactose to the H antigen, while the 'O' allele contains a frameshift mutation that results in a non-functional, truncated protein incapable of modifying the H antigen.[8][11]

| Feature | H Antigen | A Antigen | B Antigen |

| Terminal Sugar | L-Fucose | N-Acetylgalactosamine (GalNAc) | D-Galactose |

| Synthesizing Enzyme | Fucosyltransferase (FUT1 product) | A-transferase (ABO 'A' allele product) | B-transferase (ABO 'B' allele product) |

| Gene Locus | FUT1 | ABO | ABO |

Biosynthesis Pathway

The enzymatic conversion of the H antigen to the A antigen is a precise biochemical event. The A-transferase recognizes the terminal galactose of the H antigen and catalyzes the formation of an α1-3 glycosidic bond, attaching the GalNAc residue. This process occurs within the Golgi apparatus, where glycosyltransferases are localized. The resulting A antigens are then presented on cell surface glycoproteins and glycolipids.[14][15]

Section 2: Methodologies for A Antigen Characterization

Accurate determination of the A antigen status is critical for clinical and research applications. Several well-established and advanced techniques are employed for this purpose.

Protocol: Hemagglutination Assay for ABO Blood Typing

The hemagglutination assay is the foundational serological method for ABO typing. It relies on the ability of antibodies (agglutinins) to cross-link red blood cells (RBCs) by binding to their surface antigens, resulting in visible clumping (agglutination).[14][16]

Principle: Anti-A antibodies, present in the plasma of individuals with blood types B and O, will specifically bind to A antigens on RBCs.[17] This antigen-antibody reaction forms a lattice structure, causing the RBCs to agglutinate.[18]

Methodology (Slide Method):

-

Preparation: Clean a glass slide and label three sections as "Anti-A," "Anti-B," and "Anti-D (Rh)." Ensure all reagents (commercial anti-A, anti-B, anti-D sera) are at room temperature.

-

Sample Application: Place one drop of anti-A serum in the "Anti-A" section and one drop of anti-B serum in the "Anti-B" section.[19]

-

Blood Addition: Using a sterile lancet, obtain a drop of whole blood and add one drop to each of the sera on the slide.

-

Mixing: Using a separate clean applicator stick for each section, mix the blood and serum thoroughly over an area approximately 1 inch in diameter.[19]

-

Observation: Gently tilt the slide back and forth for up to two minutes and observe for agglutination.[18]

-

Interpretation:

-

Agglutination in "Anti-A" only: Blood Group A .

-

Agglutination in "Anti-B" only: Blood Group B.

-

Agglutination in both "Anti-A" and "Anti-B": Blood Group AB.

-

No agglutination in either: Blood Group O .[19]

-

Self-Validation & Causality: This protocol includes inherent controls. For a sample to be definitively typed as 'A', a positive reaction must be seen with Anti-A serum, and a negative (no agglutination) reaction must be observed with Anti-B serum. This dual observation prevents false positives and confirms the specificity of the reaction.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble A Antigen

The A antigen is not only present on RBCs but can also exist as a soluble molecule in bodily fluids like saliva and plasma in individuals with a functional secretor gene (FUT2). ELISA provides a highly sensitive method for its quantification.[20]

Principle (Sandwich ELISA): This method uses a "sandwich" of two antibodies to detect the antigen.[21] A capture antibody specific for a core part of the antigen is coated onto a microplate well. The sample is added, and the soluble A antigen binds to the capture antibody. A second, enzyme-linked detection antibody that also recognizes the A antigen (often targeting the terminal GalNAc) is then added, completing the sandwich. The enzyme reacts with a substrate to produce a measurable color change, the intensity of which is proportional to the amount of antigen present.[21][22]

Methodology (Abbreviated):

-

Coating: Coat a 96-well microplate with 100 µL/well of capture antibody (e.g., 1-5 µg/mL in PBS). Incubate overnight at 4°C.

-

Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Sample Addition: Add 100 µL of standards and samples to the wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Detection: Add 100 µL of enzyme-conjugated anti-A antibody. Incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step thoroughly (4-5 times).

-

Substrate: Add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes.

-

Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Advanced Technique: Mass Spectrometry for Structural Analysis

Mass spectrometry (MS) offers a powerful platform for the detailed structural characterization of blood group antigens and for high-throughput genotyping.[23][24] For structural analysis, MS can precisely determine the mass of the glycan chains, confirming the presence of the terminal GalNAc residue. For genotyping, methods like MALDI-TOF MS can rapidly identify the single nucleotide polymorphisms (SNPs) in the ABO gene that differentiate the A, B, and O alleles.[25][26] This provides a genetic confirmation that complements serological phenotyping.[27]

Section 3: Clinical and Therapeutic Significance

The presence of the A antigen, defined by its terminal GalNAc, has profound implications in medicine and is an area of active research in drug development.

Transfusion and Transplantation Medicine

The ABO system is the most important in transfusion medicine.[3][28] Individuals who lack the A antigen (i.e., blood groups B and O) have naturally occurring anti-A antibodies, primarily of the IgM class.[1][14] If group A blood is transfused into such an individual, these anti-A antibodies will bind to the A antigens on the donor red blood cells, triggering a rapid and potentially fatal acute hemolytic transfusion reaction.[17] Similarly, in organ transplantation, ABO incompatibility can lead to hyperacute rejection of the transplanted organ.[1]

Association with Disease

Numerous studies have linked ABO blood groups to susceptibility to various diseases. Blood group A has been associated with a higher risk for certain cancers, such as gastric and pancreatic cancer.[3][29][30] It has also been linked to an increased risk of cardiovascular diseases, including thromboembolic events and coronary artery disease.[31][32][33] The mechanisms are thought to involve the influence of ABO antigens on inflammation, cell adhesion, and levels of circulating proteins like von Willebrand Factor.[1][3]

Therapeutic and Drug Development Applications

The specific recognition of carbohydrate structures is a growing field in drug development.

-

Targeted Therapies: The GalNAc moiety itself is being leveraged for targeted drug delivery. GalNAc can bind with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver hepatocytes.[4] This has led to the development of GalNAc-conjugated siRNA and antisense oligonucleotides, which are efficiently taken up by the liver, allowing for targeted gene silencing to treat hepatic diseases.

-

Neutralizing Agents: Peptides that specifically target and block A/B blood group antigens are being investigated as a potential therapy to overcome ABO incompatibility in organ transplantation, potentially reducing the need for intensive immunosuppression.[34]

Conclusion

This compound is more than just a structural component; it is the immunodominant determinant that defines the identity and function of the blood group A antigen. Its precise enzymatic addition to the H antigen precursor is a direct consequence of an individual's genetic inheritance at the ABO locus. From its critical role in dictating transfusion compatibility to its emerging significance in disease predisposition and as a tool for targeted therapeutics, the study of GalNAc and the A antigen remains a vital and dynamic field. The robust methodologies detailed herein—from classic serology to advanced mass spectrometry—provide the essential tools for researchers and clinicians to continue exploring the vast biological landscape governed by this single, crucial sugar.

References

- A novel mass spectrometry approach for blood group antigen typing. (2025). ASH Publications.

- A novel mass spectrometry approach for blood group antigen typing. (n.d.). ResearchGate.

- Relationship between Blood Groups with Systemic and Gastrointestinal Diseases-A Short Review. (n.d.). Scholars International Journal of Anatomy and Physiology.

- N-Acetylgalactosamine. (n.d.). Wikipedia.

- ABO (gene). (n.d.). Wikipedia.

- Fully genotyping and screening of clinically important blood‐group antigens by MALDI TOF mass spectrometry. (n.d.). ResearchGate.

- Blood group genotyping: the power and limitations of the Hemo ID Panel and MassARRAY platform. (n.d.). PubMed.

- ABO blood group system. (n.d.). Wikipedia.

- The Association of ABO Blood Groups and Diseases Including SARS-CoV-2 (COVID-19). (2020). SciVision Publishers.

- ABO genes - Blood group antigens at genetic level. (2019). YouTube.

- Blood type could determine your risk for these dangerous diseases. (2020). MDLinx.

- Genetically Determined ABO Blood Group and its Associations With Health and Disease. (2020). Arteriosclerosis, Thrombosis, and Vascular Biology.

- Association of the ABO blood group with certain human diseases. (n.d.). Blood and Genomics.

- Matrix-assisted laser desorption/ionisation, time-of-flight mass spectrometry-based blood group genotyping--the alternative approach. (n.d.). PubMed.

- The ABO blood group. (n.d.). NCBI Bookshelf.

- Blood group antigen-targeting peptide suppresses anti-blood group antibody binding to antigen in renal glomerular capillaries after ABO-incompatible blood reperfusion. (2013). PubMed.

- Video: The ABO Blood Group. (2024). JoVE.

- ABO Grouping: Overview, Clinical Indications/Applications, Test Performance. (2025). Medscape.

- Blood group ABO gene–encoded A transferase catalyzes the biosynthesis of FORS1 antigen of FORS system upon Met69Thr/Ser substitution. (2018). PubMed Central.

- Blood Transfusion : Blood Groups and Compatibilities. (n.d.). The Royal Children's Hospital Melbourne.

- What is Hemagglutination?. (n.d.). News-Medical.net.

- N-acetylgalactosamine or GalNAc. (2015). Bio-Synthesis.

- ABO blood group A transferases catalyze the biosynthesis of FORS blood group FORS1 antigen upon deletion of exon 3 or 4. (2017). Blood Advances.

- H antigen. (n.d.). Taylor & Francis Online.

- N-Acetyl-D-Galactosaminyltransferase in Human Serum and Erythrocyte Membranes. (n.d.). PMC.

- Hemagglutination Assay- Principle, Types, Method, Uses. (2022). Microbe Notes.

- Hemagglutination Protocol & Troubleshooting. (n.d.). Creative Biolabs.

- ABO, Lewis and related blood group antigens; a review of structure and biosynthesis. (n.d.). Pathogens and Disease.

- A Researcher's Guide to Blood Group Antigens: Molecules, Genetics, and Study. (n.d.). Creative Biolabs.

- N-Acetyl-D-galactosamine in Cellular Communication and Blood Group Antigen Studies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Blood Group N antigen Antibody. (n.d.). Santa Cruz Biotechnology.

- ABO blood group antigens and differential glycan expression: Perspective on the evolution of common human enzyme deficiencies. (n.d.). PubMed Central.

- Biochemistry of ABO Antigens. (2018). YouTube.

- ELISA Protocol. (n.d.). Rockland Immunochemicals.

- Blood group. (2025). Britannica.

- Structure of ABO, H, and Lewis antigens. (n.d.). ResearchGate.

- Blood Type Biochemistry and Human Disease. (n.d.). PubMed Central.

- Determination of A, B, O and Rh blood groups in human beings. (n.d.). D.N.R College (A), Bhimavaram.

- Haemagglutination. (n.d.). Scribd.

- Sandwich ELISA protocol. (n.d.). Abcam.

- ELISA Protocols. (n.d.). Sigma-Aldrich.

- Complete ELISA Guide: Get Reliable Results Every Time. (n.d.). Assay Genie.

- ELISA Protocols. (2024). CiteAb.

- H Antigen. (n.d.). Blood Bank Guy Glossary.

- CAR T cell. (n.d.). Wikipedia.

Sources

- 1. ABO blood group system - Wikipedia [en.wikipedia.org]

- 2. Video: The ABO Blood Group [jove.com]

- 3. The ABO blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]

- 5. N-acetylgalactosamine or GalNAc [biosyn.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]

- 8. ABO (gene) - Wikipedia [en.wikipedia.org]

- 9. Guide to Blood Group Antigens - Creative Biolabs [creative-biolabs.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. N-Acetyl-D-Galactosaminyltransferase in Human Serum and Erythrocyte Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ABO blood group antigens and differential glycan expression: Perspective on the evolution of common human enzyme deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Blood group - Antigens, Antibodies, Immunity | Britannica [britannica.com]

- 15. Blood Type Biochemistry and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. Blood Transfusion : Blood Groups and Compatibilities [rch.org.au]

- 18. microbenotes.com [microbenotes.com]

- 19. dnrcollege.org [dnrcollege.org]

- 20. ELISA Protocol | Rockland [rockland.com]

- 21. Sandwich ELISA protocol | Abcam [abcam.com]

- 22. assaygenie.com [assaygenie.com]

- 23. ashpublications.org [ashpublications.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Blood group genotyping: the power and limitations of the Hemo ID Panel and MassARRAY platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Matrix-assisted laser desorption/ionisation, time-of-flight mass spectrometry-based blood group genotyping--the alternative approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. emedicine.medscape.com [emedicine.medscape.com]

- 29. jrmds.in [jrmds.in]

- 30. mdlinx.com [mdlinx.com]

- 31. scivisionpub.com [scivisionpub.com]

- 32. ahajournals.org [ahajournals.org]

- 33. Association of the ABO blood group with certain human diseases [blood-genomics.com]

- 34. Blood group antigen-targeting peptide suppresses anti-blood group antibody binding to antigen in renal glomerular capillaries after ABO-incompatible blood reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and historical synthesis of N-Acetyl-D-galactosamine.

An In-depth Technical Guide to the Discovery, Synthesis, and Application of N-Acetyl-D-galactosamine (GalNAc) in Targeted Therapeutics

Introduction: From Obscure Sugar to Precision Medicine

N-Acetyl-D-galactosamine (GalNAc) has undergone a remarkable transformation from a simple amino sugar to a cornerstone of modern precision medicine. For researchers and drug developers, the story of GalNAc is not merely one of chemical synthesis but a compelling narrative of fundamental biological discovery converging with innovative chemical engineering. This guide provides an in-depth exploration of the critical milestones that elevated GalNAc to its current status as a premier targeting ligand for liver-directed therapies. We will examine the foundational discovery of its cognate receptor, delve into the intricacies of its chemical synthesis and conjugation to oligonucleotides, and detail the cellular mechanisms that have led to multiple FDA-approved drugs. This document is intended for scientific professionals seeking to understand both the historical context and the practical methodologies that underpin this powerful therapeutic platform.

Chapter 1: The Foundational Discovery: The Ashwell-Morell Receptor (ASGPR)

The journey of GalNAc-targeted therapy begins not with the sugar itself, but with the discovery of the cellular machinery that recognizes it. In the 1960s and 1970s, the pioneering work of biochemists Gilbert Ashwell and Anatol Morell at the National Institutes of Health laid the essential groundwork.[1][2] Their research led to the isolation and characterization of the first known mammalian lectin, a receptor on the surface of liver cells (hepatocytes) that specifically binds and clears glycoproteins from the bloodstream after their terminal sialic acid residues are removed.[2][3][4]

This receptor, initially named the hepatic asialoglycoprotein receptor and now commonly known as the Ashwell-Morell Receptor (AMR), exhibits a high binding affinity for proteins exposing terminal galactose (Gal) or N-acetyl-D-galactosamine (GalNAc) residues.[5][6][7] The ASGPR is a C-type lectin, meaning its carbohydrate-binding activity is dependent on calcium.[3][7][8] It is composed of two subunits, ASGR1 and ASGR2, which form hetero-oligomeric complexes on the hepatocyte surface.[3][5]

The physiological role of the ASGPR is to maintain homeostasis by removing aged or "desialylated" glycoproteins from circulation.[7] However, its high and specific expression on hepatocytes presented a tantalizing opportunity for therapeutic targeting.[9] The receptor's efficiency is remarkable; it can internalize its bound ligands via clathrin-mediated endocytosis and recycle back to the cell surface approximately every 15 minutes, making it an ideal target for delivering therapeutic payloads to the liver.[7][10][11]

Mechanism of ASGPR-Mediated Endocytosis

The process begins when a ligand bearing exposed GalNAc residues, such as a GalNAc-conjugated therapeutic, binds to the ASGPR on the hepatocyte surface.[11] This binding event triggers the internalization of the receptor-ligand complex into the cell through clathrin-coated pits.[7][12][13] Once inside, the complex is trafficked to early endosomes. The acidic environment of the endosome induces a conformational change in the receptor, causing it to release its cargo.[10][11] The therapeutic payload is then free to act within the cell, while the ASGPR is recycled back to the cell surface, ready to bind another ligand.[7][11]

Caption: Workflow of ASGPR-mediated endocytosis of a GalNAc-siRNA conjugate.

Chapter 2: The Ligand: Synthesis of N-Acetyl-D-galactosamine

The chemical synthesis of GalNAc and its derivatives is not trivial, presenting challenges that must be overcome to create functional building blocks for drug conjugation. A primary difficulty arises from the 2-acetamido group, which provides poor neighboring group participation, making stereoselective synthesis of glycosidic bonds challenging.[14][15]

Historically and in modern practice, synthetic routes often start from more readily available sugars like N-acetyl-D-glucosamine (GlcNAc).[16] An expeditious synthesis can be achieved in several steps involving the selective protection of hydroxyl groups, followed by epimerization at the C-4 position to convert the "gluco" configuration to the "galacto" configuration.[16]

More advanced strategies employ rare earth metal triflates (e.g., Hf(OTf)₄ and Sc(OTf)₃) as catalysts to control the stereochemical outcome (α or β glycosides) of glycosylation reactions, providing a facile method to produce various GalNAc glycosides for biological investigation.[14][15]

For therapeutic applications, the key is not just synthesizing a single GalNAc molecule, but creating a multivalent structure. Research has shown that a trivalent, or triantennary, arrangement of GalNAc residues dramatically enhances binding affinity for the ASGPR, a phenomenon known as the "cluster glycoside effect".[14][17] This multivalent interaction is crucial for efficient receptor-mediated endocytosis in vivo.[18][19]

Chapter 3: The Synthesis of a Targeted Therapeutic: GalNAc-Oligonucleotide Conjugates

The conjugation of a triantennary GalNAc cluster to a therapeutic oligonucleotide, such as an antisense oligonucleotide (ASO) or small interfering RNA (siRNA), is the critical manufacturing step that enables liver targeting.[20] Two primary strategies have been developed for this process: solution-phase conjugation and solid-phase conjugation.[21][22]

Synthetic Strategies: A Head-to-Head Comparison

-

Solution-Phase Conjugation : This approach typically involves the complete synthesis and purification of the oligonucleotide, which is modified with a reactive handle (e.g., a 5'-amino linker).[21] Separately, the triantennary GalNAc ligand is synthesized and activated, for instance, as a pentafluorophenyl (PFP) ester.[23] The two components are then reacted together in solution to form the final conjugate, which requires a final purification step.[21][23]

-

Solid-Phase Conjugation : This is often the more expedient method.[22] It utilizes a GalNAc-cluster-phosphoramidite, a specialized chemical building block that can be incorporated directly into the oligonucleotide during standard automated solid-phase synthesis.[18][19][21] The GalNAc cluster is added as the final step in the 3' to 5' synthesis cycle before the oligonucleotide is cleaved from the solid support and deprotected.[21]

| Feature | Solution-Phase Conjugation | Solid-Phase Conjugation | Source(s) |

| Yield | Generally higher | Lower | [22][24] |

| Purity | Slightly higher final purity | High purity achievable, but may require more optimization | [22][24] |

| Process Time | Longer, requires multiple unit operations and purifications | Shorter, more streamlined process | [21][22] |

| Flexibility | Allows for conjugation of diverse, complex ligands | Requires synthesis of specific phosphoramidite building blocks | [23] |

| Scalability | Can be scaled, but involves handling large volumes | Well-suited for automated, large-scale manufacturing | [10][21] |

While the solution-phase approach can be higher yielding, the solid-phase strategy is often preferred for its speed and integration into established oligonucleotide manufacturing workflows.[21][22]

Detailed Protocol: Solid-Phase Synthesis of a 5'-GalNAc-Conjugated ASO

This protocol outlines the key steps for the automated solid-phase synthesis of an antisense oligonucleotide with a 5'-terminal triantennary GalNAc cluster using phosphoramidite chemistry.

Pillar of Trustworthiness: This protocol is a self-validating system. The success of each coupling step is monitored in real-time (e.g., via trityl cation monitoring), and the final product's purity and identity are confirmed by chromatographic and mass spectrometry methods, ensuring the integrity of the final conjugate.

1. Preparation of Solid Support:

- Begin with a controlled pore glass (CPG) solid support pre-loaded with the first nucleoside of the ASO sequence.[18] The choice of support dictates the 3'-end of the final product.

2. Automated Oligonucleotide Synthesis Cycle:

- The synthesis proceeds in the 3' to 5' direction. Each cycle consists of four steps:

- a. Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid) to expose the 5'-hydroxyl group for the next coupling reaction.

- b. Coupling: Addition of the next nucleoside phosphoramidite building block and an activator (e.g., tetrazole) to form a new phosphite triester linkage. Standard DNA/RNA phosphoramidites are used for the main sequence.

- c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

- d. Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent (e.g., iodine and water). For ASOs, a sulfurizing agent is used to create a nuclease-resistant phosphorothioate backbone.[]

- This cycle is repeated until the full-length oligonucleotide sequence is assembled on the solid support.

3. GalNAc Ligand Conjugation:

- After the final nucleotide has been added and detritylated, the triantennary GalNAc phosphoramidite is introduced in the coupling step.[21] This attaches the targeting ligand to the 5'-terminus of the support-bound oligonucleotide.[18][19]

4. Cleavage and Deprotection:

- The solid support is treated with a strong base (e.g., concentrated ammonium hydroxide or methylamine) to cleave the completed GalNAc-ASO conjugate from the support and remove the protecting groups from the nucleobases and phosphate backbone.

5. Purification and Analysis:

- The crude product is purified using chromatographic techniques such as reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).[10]

- The final product's identity and purity are confirmed by HPLC and mass spectrometry.

start [label="Start: Nucleoside-loaded\nCPG Solid Support", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

cycle [shape=Mrecord, label="{Automated Synthesis Cycle (Repeat n-1 times)|{

- Detritylation (Acid)|

- Coupling (Phosphoramidite)|

- Capping (Acetic Anhydride)|

- Oxidation (Iodine)}}"

];

galnac_coupling [label="Final Coupling:\nGalNAc Phosphoramidite", fillcolor="#34A853", fontcolor="#FFFFFF"];

cleavage [label="Cleavage & Deprotection\n(Base Treatment)"];

purification [label="Purification\n(HPLC)"];

analysis [label="Analysis\n(LC-MS)"];

finish [label="Final Product:\nPurified GalNAc-ASO", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> cycle;

cycle -> galnac_coupling [label="After n-1 cycles"];

galnac_coupling -> cleavage;

cleavage -> purification;

purification -> analysis;

analysis -> finish;

}

Caption: Workflow for solid-phase synthesis of a GalNAc-oligonucleotide conjugate.

Chapter 4: Clinical Translation and Future Outlook

The combination of a well-defined biological target (ASGPR) and robust, scalable chemistry has propelled GalNAc-oligonucleotide conjugates into the clinical spotlight.[26][27] This platform has demonstrated remarkable success in silencing disease-causing genes in the liver. Several GalNAc-siRNA conjugates have received regulatory approval, validating the entire approach:

-

Givosiran (Givlaari®): For the treatment of acute hepatic porphyria.[28]

-

Lumasiran (Oxlumo®): For the treatment of primary hyperoxaluria type 1.[28]

-

Inclisiran (Leqvio®): For the treatment of hypercholesterolemia.[28]

-

Vutrisiran (Amvuttra®): For the treatment of the polyneuropathy of hereditary transthyretin-mediated amyloidosis.[29]

These approved drugs represent the culmination of decades of research, beginning with the fundamental discoveries of Ashwell and Morell.[11] The success of the GalNAc delivery platform has solved the challenge of hepatic delivery for oligonucleotide therapeutics and serves as a blueprint for targeting other tissues and cell types in the future.[11][28][29]

Conclusion

The development of N-Acetyl-D-galactosamine as a targeting ligand is a paradigm of translational science. It began with the meticulous characterization of a fundamental biological receptor system, the ASGPR. This knowledge was then leveraged by synthetic chemists who developed robust and scalable methods to conjugate a specific, high-affinity trivalent GalNAc ligand to therapeutic oligonucleotides. The result is a powerful and clinically validated platform for treating a range of liver-related diseases. For scientists in drug development, the GalNAc story underscores the profound synergy between deep biological understanding and innovative chemical synthesis in creating the next generation of precision medicines.

References

-

Nair, J. K., et al. (2021). Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support. Springer Nature Experiments. Available at: [Link]

-

Creative Biolabs. (n.d.). GalNAc-Conjugated ASO Development Service. Retrieved from [Link]

-

Wikipedia. (n.d.). Asialoglycoprotein receptor. Retrieved from [Link]

-

Grewal, P. K. (2021). Isolation and determination of hepatic asialoglycoprotein receptor. National Center for Biotechnology Information. Available at: [Link]

-

Bogdanos, D. P., et al. (2008). Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity. National Center for Biotechnology Information. Available at: [Link]

-

Nair, J. K., et al. (2021). Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support. PubMed. Available at: [Link]

-

Huang, Y. (2017). Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics. ResearchGate. Available at: [Link]

-

Huang, Y. (2017). Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics. National Center for Biotechnology Information. Available at: [Link]

-

Cedillo, I., et al. (2017). Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies. Semantic Scholar. Available at: [Link]

-

Wikipedia. (n.d.). Gilbert Ashwell. Retrieved from [Link]

-

Li, J., et al. (2023). Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system. Frontiers in Immunology. Available at: [Link]

-

Østergaard, M. E., et al. (2015). Efficient Synthesis and Biological Evaluation of 5′-GalNAc Conjugated Antisense Oligonucleotides. ACS Publications. Available at: [Link]

-

Huang, Y. (2017). Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics. Molecular Therapy Nucleic Acids. Available at: [Link]

-

Alnylam Pharmaceuticals. (2023). Development of a GalNAc targeting ligand for oligonucleotide therapeutics. ACS Fall 2023. Available at: [Link]

-

Nishida, Y., et al. (2004). An Expeditious Route to N-Acetyl-D-galactosamine from N-Acetyl-D-glucosamine Based on the Selective Protection of Hydroxy Groups. ResearchGate. Available at: [Link]

-

Cedillo, I., et al. (2017). Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies. National Center for Biotechnology Information. Available at: [Link]

-

Adams, C. F., et al. (2016). GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics. National Center for Biotechnology Information. Available at: [Link]

-

Wang, Y., et al. (2023). Characterizing the Membrane Assembly of ASGPR Related to Mediated Endocytosis Using TriGalNAc-Probe-Based Super-Resolution Imaging. ACS Publications. Available at: [Link]

-

Manoharan, M., et al. (2000). Synthesis of N-acetyl-D-galactosamine and folic acid conjugated ribozymes. PubMed. Available at: [Link]

-

National Academy of Sciences. (n.d.). G. Gilbert Ashwell. Retrieved from [Link]

-

Wang, Y., et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers in Chemistry. Available at: [Link]

-

Zhang, W., et al. (2024). General Platform for Efficient and Modular Assembly of GalNAc–siRNA Conjugates via Primary Amines and o-Nitrobenzyl Alcohol Cyclization Photoclick Chemistry Enabling Rapid Access to Therapeutic Oligonucleotides. ACS Publications. Available at: [Link]

-

Cedillo, I., et al. (2017). Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies. ResearchGate. Available at: [Link]

-

Timofeev, I., et al. (2022). A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide. MDPI. Available at: [Link]

-

Wang, Y., et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. National Center for Biotechnology Information. Available at: [Link]

-

Fogel, B. L. (2002). Gilbert Ashwell: sweet on science. PubMed. Available at: [Link]

-

Zhang, Y., et al. (2022). Synthesis of GalNAc-siRNA conjugates. ResearchGate. Available at: [Link]

-

Thon, S., et al. (2014). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

D'Souza, A. A., & Devarajan, P. V. (2015). Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications. PubMed. Available at: [Link]

-

Parmar, R., et al. (2023). Hepatocyte targeting via the asialoglycoprotein receptor. RSC Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Asialoglycoprotein receptor 1. Retrieved from [Link]

-

Lokugamage, M. P., et al. (2021). Facile synthesis of GalNAc monomers and block polycations for hepatocyte gene delivery. Polymer Chemistry. Available at: [Link]

-

Crooke, S. T., et al. (2017). Asialoglycoprotein receptor 1 mediates productive uptake of N-acetylgalactosamine-conjugated and unconjugated phosphorothioate antisense oligonucleotides into liver hepatocytes. National Center for Biotechnology Information. Available at: [Link]

-